Cas no 2171668-60-1 (4-(azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

4-(Azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an azocane ring, which introduces conformational flexibility, and an Fmoc-protected amine group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The carboxylate functionality allows for further coupling reactions, while the Fmoc group can be selectively removed under mild basic conditions. This compound is particularly useful for incorporating constrained, cyclic motifs into peptide backbones, enhancing stability and modulating biological activity. Its well-defined reactivity and orthogonal protection make it a valuable building block for advanced peptide chemistry and drug discovery research.
4-(azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid structure
2171668-60-1 structure
商品名:4-(azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
CAS番号:2171668-60-1
MF:C26H30N2O5
メガワット:450.526807308197
CID:5958386
PubChem ID:165544962

4-(azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
    • 2171668-60-1
    • EN300-1489577
    • 4-(azocan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
    • インチ: 1S/C26H30N2O5/c29-24(30)16-23(25(31)28-14-8-2-1-3-9-15-28)27-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,1-3,8-9,14-17H2,(H,27,32)(H,29,30)
    • InChIKey: HGIKOVSIANDQCB-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC(=O)O)C(N1CCCCCCC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 668
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 95.9Ų

4-(azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1489577-500mg
4-(azocan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171668-60-1
500mg
$3233.0 2023-09-28
Enamine
EN300-1489577-1000mg
4-(azocan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171668-60-1
1000mg
$3368.0 2023-09-28
Enamine
EN300-1489577-5000mg
4-(azocan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171668-60-1
5000mg
$9769.0 2023-09-28
Enamine
EN300-1489577-10000mg
4-(azocan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171668-60-1
10000mg
$14487.0 2023-09-28
Enamine
EN300-1489577-2500mg
4-(azocan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171668-60-1
2500mg
$6602.0 2023-09-28
Enamine
EN300-1489577-50mg
4-(azocan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171668-60-1
50mg
$2829.0 2023-09-28
Enamine
EN300-1489577-100mg
4-(azocan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171668-60-1
100mg
$2963.0 2023-09-28
Enamine
EN300-1489577-1.0g
4-(azocan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171668-60-1
1g
$0.0 2023-06-05
Enamine
EN300-1489577-250mg
4-(azocan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171668-60-1
250mg
$3099.0 2023-09-28

4-(azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 関連文献

4-(azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acidに関する追加情報

Comprehensive Overview of 4-(Azocan-1-yl)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic Acid (CAS No. 2171668-60-1)

The compound 4-(azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS No. 2171668-60-1) is a specialized organic molecule with significant applications in peptide synthesis and pharmaceutical research. Its unique structure, featuring an azocane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of novel therapeutics. Researchers and industry professionals frequently search for this compound due to its role in solid-phase peptide synthesis (SPPS), a technique widely used in drug discovery and biotechnology.

One of the most notable features of 4-(azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid is its compatibility with Fmoc-based peptide chemistry. The Fmoc group is a cornerstone in modern peptide synthesis, offering mild deprotection conditions and high stability under acidic conditions. This compound’s incorporation of the azocane moiety further enhances its utility, as cyclic amines are increasingly explored for their bioactivity and conformational rigidity in drug design. Recent trends in AI-driven drug discovery and high-throughput screening have amplified interest in such building blocks, as they enable the rapid assembly of diverse molecular libraries.

In the context of green chemistry and sustainable synthesis, 4-(azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid aligns with the growing demand for environmentally friendly reagents. The Fmoc-protected amino acid derivatives are often preferred over their Boc (tert-butoxycarbonyl) counterparts due to their reduced reliance on harsh acidic conditions. This shift resonates with the pharmaceutical industry’s focus on reducing waste and improving process efficiency, topics frequently searched by professionals in process chemistry and API manufacturing.

The compound’s structural complexity also makes it a subject of interest in computational chemistry and molecular modeling. Researchers leveraging machine learning for property prediction often study such molecules to refine algorithms for solubility, reactivity, and bioavailability. Questions like “How does the azocane ring influence peptide stability?” or “What are the optimal conditions for Fmoc deprotection?” are common in academic and industrial forums, reflecting the compound’s relevance in cutting-edge science.

From a commercial perspective, CAS No. 2171668-60-1 is sought after by suppliers specializing in fine chemicals and custom synthesis. Its niche application in peptide therapeutics, particularly for oncological and neurological targets, underscores its importance. The rise of personalized medicine and bioconjugation techniques has further driven demand, as peptides continue to gain traction as versatile drug modalities. Analysts tracking the global peptide market often highlight the role of such advanced intermediates in enabling innovative therapies.

In summary, 4-(azocan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid represents a critical tool in modern chemical and pharmaceutical research. Its dual functionality—combining the Fmoc protection strategy with the azocane scaffold—positions it at the intersection of peptide science, drug development, and sustainable chemistry. As the scientific community continues to explore its potential, this compound will likely remain a focal point in discussions about next-generation therapeutics and synthetic methodologies.

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